molecular formula C15H12N2O2S B2379522 N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide CAS No. 1795299-07-8

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide

Cat. No.: B2379522
CAS No.: 1795299-07-8
M. Wt: 284.33
InChI Key: LWCHMODIIHIIGB-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is a compound that features a thiophene ring, a benzyl group, and an isoxazole ring. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Isoxazole is another five-membered ring containing nitrogen and oxygen, often found in various biologically active molecules. The combination of these rings in this compound makes it a compound of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is unique due to the combination of thiophene and isoxazole rings, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHMODIIHIIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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